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Compound of Interest

Compound Name: Alphadolone

Cat. No.: B1665219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Alphadolone is a synthetic neurosteroid, specifically a pregnanedione, that exhibits anesthetic

properties through its action as a positive allosteric modulator of the γ-aminobutyric acid type A

(GABAA) receptor. Historically, it was a component of the intravenous anesthetic agent

Althesin, in combination with alphaxalone. While alphaxalone was the primary anesthetic agent

in this mixture, alphadolone itself possesses anesthetic and antinociceptive effects. This

technical guide provides a comprehensive overview of alphadolone, focusing on its

mechanism of action, pharmacological profile, relevant experimental protocols, and chemical

synthesis.

Chemical and Physical Properties
Alphadolone, with the chemical name 3α,21-dihydroxy-5α-pregnane-11,20-dione, is a steroid

derivative. Its structure is closely related to other neuroactive steroids.
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Property Value Reference

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17

S)-3-hydroxy-17-(2-

hydroxyacetyl)-10,13-dimethyl-

1,2,3,4,5,6,7,8,9,12,14,15,16,1

7-

tetradecahydrocyclopenta[a]ph

enanthren-11-one

[1]

Molecular Formula C21H32O4 [2]

Molar Mass 348.48 g/mol [2]

CAS Number 14107-37-0 [2]

Appearance
Solid (usually white or off-white

powder)

Melting Point ~173 °C [2]

Mechanism of Action: GABAA Receptor Modulation
Alphadolone exerts its anesthetic effects primarily through its interaction with the GABAA

receptor, the major inhibitory neurotransmitter receptor in the central nervous system. It acts as

a positive allosteric modulator, enhancing the effect of GABA.

The GABAA receptor is a pentameric ligand-gated ion channel. The binding of GABA to its

receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a

decrease in neuronal excitability. Alphadolone binds to a site on the GABAA receptor that is

distinct from the GABA binding site. This binding potentiates the receptor's response to GABA,

leading to an increased influx of chloride ions and enhanced neuronal inhibition. While specific

binding affinity (Ki) and potency (EC50) values for alphadolone at various GABAA receptor

subunit combinations are not readily available in the literature, studies on the closely related

neurosteroid alphaxalone indicate that these compounds bind within the transmembrane

domains of the GABAA receptor subunits. The antinociceptive effects of alphadolone have

been shown to be mediated by spinal cord GABAA receptors.
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Alphadolone's Mechanism of Action at the GABAA Receptor.

Pharmacological Profile
Pharmacokinetics
The pharmacokinetic properties of alphadolone have been studied in humans, often in

conjunction with alphaxalone as part of the anesthetic mixture Althesin.

Table 1: Pharmacokinetic Parameters of Alphadolone in Humans
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Parameter Mean Value Notes Reference

Alpha Phase Half-Life

(t1/2α)
1.9 min

Describes the initial

rapid distribution

phase.

Beta Phase Half-Life

(t1/2β)
34 min

Represents the

elimination phase.

Systemic Clearance

(Cl)
1.09 L/min

Lower than that of

alphaxalone (1.52

L/min).

Metabolism Primarily hepatic

Metabolized and

conjugated for

excretion.

Excretion
Mainly as glucuronide

conjugates in urine

Small amounts of

unchanged

alphadolone also

found in urine.

Alphadolone is administered as an acetate ester, which is rapidly hydrolyzed to the active

steroid in the body.

Pharmacodynamics
Alphadolone produces dose-dependent anesthesia. At lower doses, it can induce sedation

and antinociception without a full loss of consciousness. Its primary pharmacodynamic effect is

the enhancement of GABAergic inhibition, leading to a reduction in neuronal activity and

resulting in sedation, hypnosis, and anesthesia.

Experimental Protocols
In Vivo Anesthesia Induction in Rats
This protocol describes a general procedure for inducing anesthesia in rats using a

combination of alphaxalone and alphadolone, similar to the historical Saffan formulation.

Materials:
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Alphaxalone/alphadolone injectable solution

Male/Female Sprague-Dawley rats (200-300g)

Syringes and needles for intraperitoneal (IP) injection

Heating pad to maintain body temperature

Pedal withdrawal reflex assessment tool (e.g., forceps)

Procedure:

Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

Weigh each rat to determine the correct dosage.

Prepare the anesthetic solution to the desired concentration. Doses can range from 20

mg/kg for sedation to higher doses for surgical anesthesia, often in combination with other

agents like dexmedetomidine.

Administer the anesthetic via intraperitoneal (IP) injection.

Monitor the rat for the loss of the righting reflex to determine the onset of anesthesia.

Once anesthetized, place the rat on a heating pad to prevent hypothermia.

Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex in

response to a noxious stimulus (e.g., a firm toe pinch).

Continuously monitor respiratory rate and heart rate throughout the procedure.

Allow the rat to recover on a clean, warm surface, monitoring until it is fully ambulatory.
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Workflow for In Vivo Anesthesia Induction in Rats.
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In Vitro Electrophysiology: Patch-Clamp Recording
This protocol provides a general framework for studying the modulation of GABAA receptors by

alphadolone using the whole-cell patch-clamp technique in cultured neurons or transfected

cell lines.

Materials:

Cultured neurons or cell line expressing GABAA receptors

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pulling patch pipettes

Pipette puller and microforge

External and internal pipette solutions

GABA and alphadolone solutions

Perfusion system

Procedure:

Prepare external and internal solutions. The external solution typically contains physiological

concentrations of ions, while the internal solution mimics the intracellular ionic environment.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

Fill the pipette with the internal solution and mount it on the micromanipulator.

Identify a healthy cell under the microscope and approach it with the pipette tip while

applying positive pressure.

Upon contacting the cell membrane, release the positive pressure and apply gentle suction

to form a high-resistance (GΩ) seal.

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-

cell configuration.
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Clamp the cell membrane at a holding potential of -60 mV.

Using a perfusion system, apply a baseline concentration of GABA to elicit an inward

chloride current.

Co-apply GABA with varying concentrations of alphadolone to assess its modulatory effect

on the GABA-evoked current.

Record and analyze the changes in current amplitude, activation, and deactivation kinetics.

Chemical Synthesis
The synthesis of alphadolone (3α,21-dihydroxy-5α-pregnane-11,20-dione) can be achieved

from a suitable steroid precursor. A plausible synthetic route involves the modification of a

pregnane steroid backbone. One reported method involves the use of a radiolabeled

diazomethane to introduce the C21-hydroxyl group.

17β-chlorocarbonyl-3α-hydroxy-
5α-androstan-11-one 3-nitrate

21-diazo-3α-hydroxy-5α-pregnane-
11,20-dione 3-nitrate

Reaction with
Diazomethane-[14C]

3α,21-dihydroxy-5α-pregnane-
11,20-dione 21-acetate

Further reaction steps

Alphadolone
(3α,21-dihydroxy-5α-pregnane-11,20-dione)

Hydrolysis
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Simplified Synthetic Pathway to Alphadolone.

Metabolism
Alphadolone undergoes extensive metabolism in the liver before excretion. The primary

metabolic pathways for neurosteroids involve Phase I (modification) and Phase II (conjugation)

reactions. For alphadolone, this includes reduction and subsequent glucuronidation.

Alphadolone

Phase I Metabolism
(e.g., Reduction of 20-keto group)

Phase II Metabolism
(Glucuronidation)

Direct
Conjugation

20α-reduced alphadolone

Alphadolone Glucuronide

Urinary Excretion

Click to download full resolution via product page

Postulated Metabolic Pathway of Alphadolone.

The main urinary metabolites are alphadolone itself and 20α-reduced alphadolone, both

primarily excreted as glucuronide conjugates.
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Structure-Activity Relationships
The anesthetic and modulatory activity of neurosteroids like alphadolone is highly dependent

on their stereochemistry. Key structural features for positive modulation of the GABAA receptor

include:

A 3α-hydroxyl group: This is crucial for activity. The 3β-hydroxy isomers are generally

inactive or have opposing effects.

A/B ring fusion: A trans (5α) or cis (5β) fusion of the A and B rings is compatible with activity.

A hydrogen bond acceptor at C-20: The ketone at the C-20 position is important for potency.

Modifications at other positions on the steroid nucleus can influence potency, efficacy, and

pharmacokinetic properties.

Conclusion
Alphadolone is a neurosteroid with anesthetic properties mediated by the positive allosteric

modulation of GABAA receptors. While it has been historically used in combination with

alphaxalone, its individual pharmacological profile demonstrates its potential as a sedative and

anesthetic agent. This guide has provided a technical overview of its mechanism of action,

pharmacokinetics, and relevant experimental methodologies. Further research is warranted to

fully characterize its interaction with specific GABAA receptor subtypes and to explore its

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Alphadolone: A Technical Guide to a Neurosteroid
Anesthetic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665219#alphadolone-as-a-neurosteroid-anesthetic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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